molecular formula C11H12N2OS B2561896 Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) CAS No. 313251-71-7

Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI)

Cat. No.: B2561896
CAS No.: 313251-71-7
M. Wt: 220.29
InChI Key: KXUFVSRXJGHXRE-UHFFFAOYSA-N
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Description

Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) (CAS: 313251-71-7) is a benzothiazole-derived amide with the molecular formula C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol . The compound features a propanamide chain (-CH₂-CH₂-CONH-) attached to the 2-position of a benzothiazole ring substituted with a methyl group at the 4-position. Benzothiazoles are heterocyclic aromatic systems known for their diverse biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties . This compound’s structural framework makes it a candidate for agrochemical and pharmaceutical research, though specific applications require further validation.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-3-9(14)12-11-13-10-7(2)5-4-6-8(10)15-11/h4-6H,3H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUFVSRXJGHXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C=CC=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) undergoes various chemical

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole-Amide Family

The following table summarizes key structural and physicochemical properties of Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) and related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų)
Propanamide, N-(4-methyl-2-benzothiazolyl)- (9CI) 313251-71-7 C₁₁H₁₂N₂OS 220.29 4-methyl, propanamide ~2.5* 1 / 3 ~70*
Propanamide, N-2-benzothiazolyl-2-fluoro- (9CI) 368873-12-5 C₁₀H₉FN₂OS 224.25 2-fluoro, propanamide ~3.0 1 / 3 ~70
Cyclopentanecarboxamide, N-(4-methyl-2-benzothiazolyl)- 352687-09-3 C₁₃H₁₄N₂OS 246.33 4-methyl, cyclopentane carboxamide ~3.2 1 / 2 ~55
Acetamide, N-(4-hydroxy-2-methyl-5-benzothiazolyl)- (9CI) 67002-75-9 C₁₀H₁₀N₂O₂S 222.27 4-hydroxy, 2-methyl, acetamide 1.6 2 / 4 90.5
Benzamide, 3-methyl-4-nitro-N-(...-2-benzothiazolyl)- - C₁₇H₁₈N₄O₄S 359.40 3-methyl-4-nitro, benzamide 3.6 1 / 6 133

*Estimated based on structural similarity to analogues.

Key Observations:

Substituent Effects :

  • The 4-methyl group in the parent compound enhances lipophilicity (XLogP3 ~2.5) compared to polar derivatives like the 4-hydroxy variant (XLogP3 1.6) .
  • Fluorine substitution (CAS 368873-12-5) increases XLogP3 to ~3.0, suggesting improved membrane permeability .
  • Cyclic carboxamides (e.g., cyclopentane) exhibit higher molecular weights and reduced polarity (lower topological PSA) due to bulky substituents .

Hydrogen Bonding: Compounds with hydroxyl groups (e.g., CAS 67002-75-9) have higher hydrogen bond donor/acceptor counts, enhancing solubility in polar solvents .

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